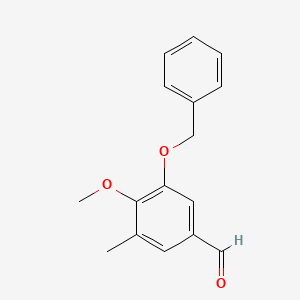

3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde

Description

3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C16H16O3. It is a benzaldehyde derivative characterized by the presence of benzyloxy, methoxy, and methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

4-methoxy-3-methyl-5-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C16H16O3/c1-12-8-14(10-17)9-15(16(12)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |

InChI Key |

SIUJTHPUNXGMSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)OCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-hydroxy-4-methoxy-5-methylbenzaldehyde.

Benzyloxy Group Introduction: The hydroxyl group is converted to a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate.

Reaction Conditions: The reaction is carried out in an appropriate solvent, such as acetone or dimethylformamide, under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(Benzyloxy)-4-methoxy-5-methylbenzoic acid.

Reduction: 3-(Benzyloxy)-4-methoxy-5-methylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzyloxy and methoxy groups may contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

4-Benzyloxy-3-methoxybenzaldehyde: Similar structure but lacks the methyl group.

3-Benzyloxy-4-methoxybenzaldehyde: Similar structure but lacks the methyl group.

3-(Benzyloxy)-4-methoxybenzaldehyde: Similar structure but lacks the methyl group.

Uniqueness

3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity

Biological Activity

3-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde is a synthetic organic compound with potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis methods, structure-activity relationships (SAR), and relevant case studies are also discussed.

Molecular Formula : C16H16O3

Molecular Weight : 272.29 g/mol

IUPAC Name : this compound

Structural Formula :

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Benzyl Ether : The initial step includes the reaction of 4-methoxy-5-methylbenzaldehyde with benzyl alcohol in the presence of an acid catalyst.

- Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 30 µM for MCF-7 cells, indicating a potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

- Substituents on the Aromatic Ring : The presence of electron-donating groups (like methoxy) enhances activity, while electron-withdrawing groups may reduce it.

- Chain Length and Branching : Modifications in the alkyl chain length attached to the benzene ring can affect solubility and bioavailability.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial activity against clinical isolates.

- Results : Showed effectiveness against resistant strains, highlighting its potential as a lead compound for new antibiotic development.

- : Further exploration into formulation and delivery methods is warranted.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To elucidate the molecular mechanisms underlying its anti-inflammatory effects.

- Results : Confirmed inhibition of NF-κB pathway activation.

- : Suggests potential therapeutic applications in inflammatory diseases.

-

Anticancer Activity Assessment :

- Objective : To evaluate cytotoxic effects on various cancer cell lines.

- Results : Induced apoptosis via mitochondrial pathway activation.

- : Promising candidate for further preclinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.